molecular formula C8H16Cl2Rh2-2 B576876 Chlorobis(ethylene)rhodium(I) Dimer CAS No. 12081-16-2

Chlorobis(ethylene)rhodium(I) Dimer

Cat. No. B576876
CAS RN: 12081-16-2
M. Wt: 388.927
InChI Key: QPOCZCJMFQWGSP-UHFFFAOYSA-L
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Description

Chlorobis(ethylene)rhodium(I) Dimer is an organorhodium compound with the formula Rh2Cl2(C2H4)4 . It is a red-orange solid that is soluble in nonpolar organic solvents . The molecule consists of two bridging chloride ligands and four ethylene ligands .


Synthesis Analysis

The complex is prepared by treating an aqueous methanolic solution of hydrated rhodium trichloride with ethylene at room temperature . Rh(III) is reduced with oxidation of ethylene to acetaldehyde .


Molecular Structure Analysis

The molecular formula of Chlorobis(ethylene)rhodium(I) Dimer is C8H16Cl2Rh2 . The molecule consists of two bridging chloride ligands and four ethylene ligands .


Chemical Reactions Analysis

The complex reacts slowly with water to give acetaldehyde . With HCl, it gives RhCl2(C2H2)2− . Rh2Cl2(C2H4)4 catalyzes the dimerization of ethylene to 1-butene .


Physical And Chemical Properties Analysis

Chlorobis(ethylene)rhodium(I) Dimer is a red-orange solid . It is soluble in nonpolar organic solvents . The molecular weight is 388.93 .

Scientific Research Applications

  • Chlorobis(ethylene)rhodium(I) Dimer has been used in the heterogenization of catalysts, specifically through its reaction with phosphinated silica. The catalysts' structures were varied by changing the length of the phosphine-alkylene chain, affecting their activity in the hydrosilylation of hexene-1. It was found that a shorter chain length increased the activity of these catalysts significantly (Michalska, Capka, & Stoch, 1981).

  • In the synthesis of β,γ-unsaturated ketones, Chlorobis(ethylene)rhodium(I) Dimer showed reactivity through ligand-promoted reductive elimination, producing unsaturated ketimine, which was subsequently hydrolyzed to give unsaturated ketone (Chul-Ho, Bon-Tak, Jung-Bu, & Keun-Jae, 1994).

  • The compound has been involved in studies related to the reaction of Chlorobis(ethylene)iridium(I) Dimer with tetrafluoroethylene, leading to the formation of mixed ethylene-tetrafluoroethylene complexes. This research provides insights into the nature of alkene addition and associative ethylene exchange processes (Van Gaal & Van der Ent, 1973).

  • The compound has been used to understand the differences in reactivity between alkenes, alkynes, and allenes in catalyzed cycloaddition reactions. This is attributed to the varying difficulty of reductive elimination for different alkenes (Yu et al., 2008).

  • Chlorobis(ethylene)rhodium(I) Dimer has also been used in the study of ethylene dimerization on Rh–Y zeolite, where it was found to selectively proceed at room temperature, indicating potential applications in selective catalysis (Yashima, Ebisawa, & Hara, 1972).

  • Another application is in the surface-mediated synthesis of dimeric rhodium catalysts on MgO. These catalysts demonstrate increased activity in ethylene hydrogenation, illustrating the impact of metal nuclearity and ligand environment on catalytic performance (Yardimci, Serna, & Gates, 2013).

Safety And Hazards

The compound causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

ethene;rhodium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4.2ClH.2Rh/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOCZCJMFQWGSP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2Rh2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorobis(ethylene)rhodium(I) Dimer

CAS RN

12081-16-2
Record name Di-μ-chlorotetrakis(η2-ethylene)dirhodium
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetrakis(ethylene)dichlorodirhodium
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Citations

For This Compound
50
Citations
DY Lee, CH Jun - BULLETIN-KOREAN CHEMICAL SOCIETY, 2003 - Citeseer
The activation of CC bonds in organic molecules is one of current interests in organometallic chemistry especially due to its potential utility in synthetic method to form carbon skeleton, …
Number of citations: 2 citeseerx.ist.psu.edu
AV Kolos, YV Nelyubina, DS Perekalin - Organometallics, 2022 - ACS Publications
The parent ethylene rhodium(I) complex [(C 2 H 4 ) 2 RhCl] 2 reacts with internal alkynes to give binuclear metallacycles [(C 4 R 4 )Rh 2 Cl 2 (C 2 H 4 )] 2 (R = Me, Et, CH 2 OMe, Ph), …
Number of citations: 2 pubs.acs.org
ZM Michalska, M Čapka, J Stoch - Journal of Molecular Catalysis, 1981 - Elsevier
A series of heterogenized catalysts has been prepared by the reaction of chlorobis(ethylene)rhodium(I) dimer and phosphinated silica. The structures of these catalysts have been …
Number of citations: 58 www.sciencedirect.com
PC Kong, DM Roundhill - Inorganic Chemistry, 1972 - ACS Publications
Notes ported. 10" 12 We have also found that chlorodicar-bonylrhodium (I) dimer or chlorobis (ethylene) rhodium-(I) dimer reacts with methoxydiphenylphosphine with the liberation of …
Number of citations: 11 pubs.acs.org
JM Neely - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 12081‐16‐2 ] C 8 H 16 Cl 2 Rh 2 (MW 388.93) InChI = 1S/4C2H2.2ClH.2Rh/c4*1‐2;;;;/h4*1‐2H;2*1H;; InChIKey = OYVJBXLXBKTBFO‐UHFFFAOYSA‐N (precatalyst for additions of …
Number of citations: 2 onlinelibrary.wiley.com
JA Miller, JA Nelson - Organometallics, 1991 - ACS Publications
1 Compounds 4a and 6a were dissolved in benzene and then concentrated prior to elemental analysis. reaction inferred, M the literature is devoid of examples concerning the actual …
Number of citations: 27 pubs.acs.org
SA Gardner - Journal of Organometallic Chemistry, 1980 - Elsevier
This paper describes the synthesis and characterization of a series of rhodium(I) and rhodium(III) complexes containing tellurium-rhodium bonds resulting from the coordination of …
Number of citations: 2 www.sciencedirect.com
RC Larock, K Oertle, GF Potter - Journal of the American Chemical …, 1980 - ACS Publications
The rhodium (I)-catalyzed intramolecular hydroacylation of unsaturated aldehydes has been investigated. Three useful new catalyst systems have been developed. The catalysts are …
Number of citations: 213 pubs.acs.org
MC Melcher, B Rolim Alves da Silva, T Ivšić… - ACS …, 2018 - ACS Publications
Chiral dienes are useful ligands in a number of asymmetric transition-metal-catalyzed reactions. Here, we evaluate the efficiency of 2,5-disubstituted 1,3a,4,6a-tetrahydropentalenes as …
Number of citations: 15 pubs.acs.org
GE Rudebusch, LN Zakharov, SY Liu - Angewandte Chemie, 2013 - Wiley Online Library
The biphenyl scaffold can be considered a privileged structural motif in medicinal chemistry.[1] Biaryl compounds have shown a wide range of therapeutic activities, including antifungal, …
Number of citations: 52 onlinelibrary.wiley.com

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